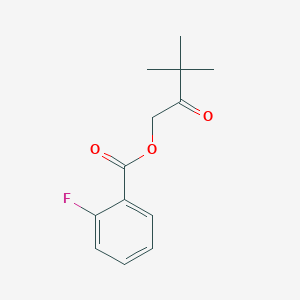

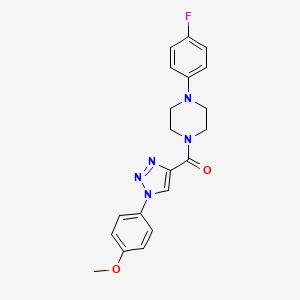

![molecular formula C11H11N3O2 B2928180 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1536581-96-0](/img/structure/B2928180.png)

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a derivative of triazolo[4,3-a]pyrazine . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of similar compounds involves using a key scaffold, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . The compounds are synthesized in appreciable yields through different approaches and characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

In the synthesis process, intermediate compounds are dehydrated via heating and a cyclization reaction occurs to yield the final product .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis Techniques

A variety of techniques have been developed to synthesize [1,2,4]triazolo[4,3-a]pyridine derivatives, highlighting their significance in medicinal chemistry and material science. One approach involves the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids, utilizing POCl3 for cyclization, producing derivatives of pyrimido[6,1-c][1,2,4]-triazine and 1,2,4-triazolo[4,3-c]pyrimidines. This method demonstrates the versatility of [1,2,4]triazolo[4,3-a]pyridine scaffolds for further functionalization and application in various domains (Danagulyan, Sahakyan, & Panosyan, 2000).

Another efficient method involves a two-step preparation starting from 2-hydrazinopyridine and carboxylic acids, highlighting the compound's potential for easy modification and application in creating biologically active molecules (Moulin, Martinez, & Fehrentz, 2006).

Application in Fluorescent Compounds Synthesis

The [1,2,4]triazolo[4,3-a]pyridine derivatives have been utilized in the synthesis of fluorescent compounds. For instance, Suzuki cross-coupling reactions have been employed to create 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines, which exhibit significant fluorescence. This attribute makes them valuable for applications in material science, specifically in the development of fluorescent markers and probes (Abarca, Aucejo, Ballesteros, Blanco, & Garcı́a-España, 2006).

Microwave-Assisted Synthesis

Innovations in synthesis methods have also led to the development of microwave-assisted protocols for constructing [1,2,4]triazolo[1,5-a]pyridines. This method proves advantageous due to its efficiency, shorter reaction times, and higher yields. It signifies an advancement in synthetic chemistry, offering a more sustainable and practical approach to the synthesis of complex heterocyclic compounds (Ibrahim, Behbehani, & Ahmed Arafa, 2020).

Mecanismo De Acción

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities towards c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It’s known that similar compounds inhibit the activity of c-met/vegfr-2 kinases . This inhibition likely occurs through the compound binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell proliferation and angiogenesis, given its inhibitory activity on c-Met/VEGFR-2 kinases . Inhibition of these kinases can disrupt multiple signaling pathways, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action would likely include reduced cell proliferation and angiogenesis due to the inhibition of c-Met/VEGFR-2 kinases . This could potentially lead to the suppression of tumor growth in cancerous cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reaction conditions can affect the yield of similar triazolo[4,3-a]pyrazine derivatives . .

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIYDYRVHOZGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C3N2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)

![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2928111.png)

![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)